Neratinib-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neratinib is a type of targeted cancer drug known as Nerlynx. It is used for the treatment of early-stage breast cancer that is hormone receptor positive and human epidermal growth factor receptor 2 positive (HER2 positive) . It works on a protein called HER2, which makes cells divide and grow. Some cancers have large amounts of HER2 proteins which can cause cancer cells to divide and grow faster. Neratinib works by locking onto the HER2 on the cancer cells .

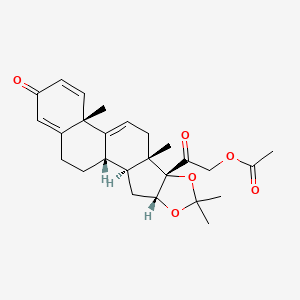

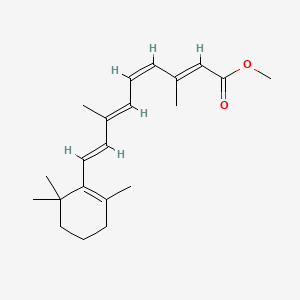

Synthesis Analysis

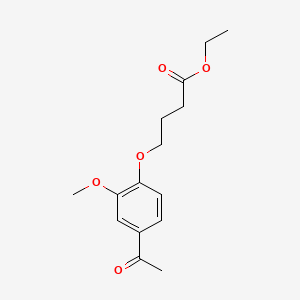

The synthesis of Neratinib involves the Wittig–Horner reaction. In this method, ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal are used to synthesize the 6-position side chain of neratinib .

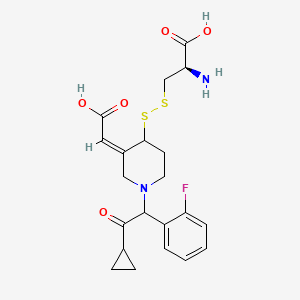

Molecular Structure Analysis

Neratinib is a low molecular weight, potent, irreversible inhibitor of the pan-ErbB/HER tyrosine kinase family . Its molecular formula is C30H29ClN6O3 .

Chemical Reactions Analysis

Neratinib, also known as HKI-272, is a potent, highly selective, irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2). It carries a Michael acceptor at the C-6 position, which covalently bonded to the cysteine residue (cys-773 in EGFR and cys-805 in HER-2) in the ATP binding pocket of those enzymes .

Physical And Chemical Properties Analysis

Neratinib has a molecular weight of 557.04 and is soluble in DMSO at 8 mg/mL .

Aplicaciones Científicas De Investigación

Mechanisms of Action and Resistance

Reversing Chemotherapeutic Drug Resistance : Neratinib has shown promise in reversing tumor multidrug resistance attributable to overexpression of ATP-binding cassette (ABC) transporters. It enhances the sensitivity of ABCB1-overexpressing cells to chemotherapeutic agents, thus reversing multidrug resistance in vitro, ex vivo, and in vivo by inhibiting the transport function of ABCB1 (Xiao-qin Zhao et al., 2012).

Overcoming and Preventing Resistance : Studies have explored the efficacy of combining neratinib with other agents, such as dasatinib, to overcome or prevent neratinib resistance in HER2-positive breast cancer models. This combination has shown synergistic effects, indicating potential pathways to address resistance mechanisms (N. Conlon et al., 2019).

Therapeutic Applications in Cancer

Breast Cancer Treatment : Clinical trials have demonstrated neratinib's efficacy in various settings of HER2-positive breast cancer, including extended adjuvant therapy where it significantly reduces the risk of recurrence. The treatment is particularly beneficial for patients with hormone receptor-positive HER2-positive early-stage breast cancer (Miguel Martín et al., 2017).

CNS Metastases in Breast Cancer : A phase II trial investigating neratinib for patients with HER2-positive breast cancer and brain metastases showed limited efficacy. However, it opened avenues for exploring combinations of neratinib with other treatments for better CNS penetration and efficacy (R. Freedman et al., 2016).

Pharmacokinetics and Safety Profile

Metabolism and Pharmacokinetics : Understanding neratinib's metabolism, including its irreversible binding to plasma proteins and its metabolic pathways, is crucial for optimizing its therapeutic use and managing potential interactions with other drugs (A. Chandrasekaran et al., 2010).

Safety and Tolerability : The safety profile of neratinib has been extensively studied, with diarrhea being the most common adverse event. Research into managing these side effects is ongoing to improve patient quality of life and treatment adherence (B. Hug et al., 2010).

Safety And Hazards

The most frequently occurring adverse events in neratinib monotherapy were diarrhea (83.9%), nausea (37.9%), and abdominal pain (28.4%). The most common adverse events for grades 3 or 4 were diarrhea (25.1%), dyspnea (5.6%), and abnormalities in liver enzyme levels (4.2%) . The safety data sheet for Neratinib indicates that it is classified as a skin irritant, eye irritant, and suspected of damaging the unborn child .

Direcciones Futuras

Neratinib has promising efficacy in patients with breast cancer which is at least non-inferior compared to previous therapeutic regimens. The most common adverse event was diarrhea, and the incidence, severity, and duration of neratinib-related grade 3 diarrhea can be reduced with loperamide. Of note, neratinib has the potential to effectively control and prevent brain metastasis in patients with advanced breast cancer, providing a therapeutic strategy for HER2-positive breast cancer .

Propiedades

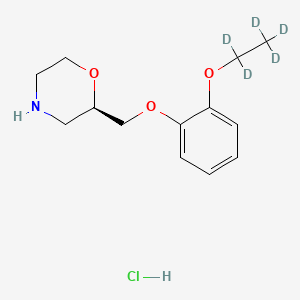

Número CAS |

1259519-18-0 |

|---|---|

Nombre del producto |

Neratinib-d6 |

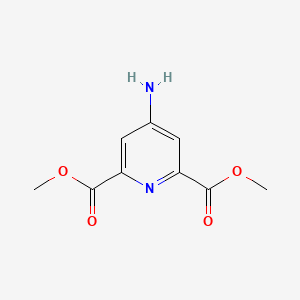

Fórmula molecular |

C30H29ClN6O3 |

Peso molecular |

563.088 |

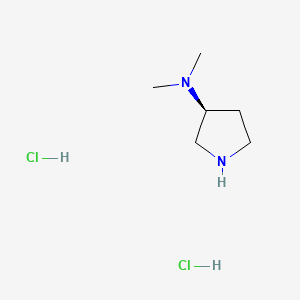

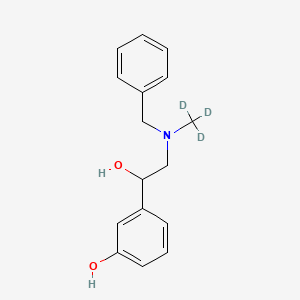

Nombre IUPAC |

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |

InChI |

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3 |

Clave InChI |

JWNPDZNEKVCWMY-CJSPGLJTSA-N |

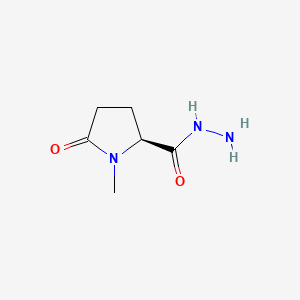

SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |

Sinónimos |

(2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; HKI 272-d6; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)